molecular formula C7H6BrF2N B591711 (4-Bromo-2,6-difluorophenyl)methanamine CAS No. 887585-99-1

(4-Bromo-2,6-difluorophenyl)methanamine

Cat. No. B591711
CAS RN: 887585-99-1
M. Wt: 222.033
InChI Key: WAJJIVIBRLOHEU-UHFFFAOYSA-N
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Description

“(4-Bromo-2,6-difluorophenyl)methanamine” is a chemical compound with the molecular formula C7H6BrF2N . It is available in solid form and has a molecular weight of 222.03 g/mol . The compound is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a colorless to white to yellow liquid or semi-solid or solid . It is stored in an inert atmosphere at temperatures between 2-8°C . .

Scientific Research Applications

  • Crystal Structure and Theoretical Studies :

    • Application: The compound 2-bromo-N-(2,4-difluorobenzyl)benzamide, synthesized from (2,4-difluorophenyl)methanamine, has been studied for its crystal structure and theoretical aspects. These studies involve nuclear magnetic resonance (NMR), electron impact mass spectrometry (EI-MS), Fourier-transform infrared spectroscopy (FT-IR), and X-ray diffraction analysis, offering insights into the compound's structural and electronic properties (Polo et al., 2019).
  • Synthesis of Related Compounds :

    • Application: The compound is utilized in the synthesis of various derivatives and related compounds, such as in the creation of brominated 2,3-diarylcyclopent-2-en-1-ones, showcasing its utility in creating complex molecules with potential applications in organic synthesis and preparation of various substances (Shirinian et al., 2012).
  • Catalysis and Transfer Hydrogenation Reactions :

    • Application: Derivatives of (4-phenylquinazolin-2-yl)methanamine, synthesized from a similar compound, have been used to create N-heterocyclic ruthenium(II) complexes. These complexes serve as catalysts in transfer hydrogenation of acetophenone derivatives, demonstrating high efficiency and conversion rates, which is significant for chemical synthesis and industrial applications (Karabuğa et al., 2015).
  • Synthesis of Antioxidant and Antimicrobial Agents :

    • Application: The compound forms the basis for synthesizing various derivatives with potential antioxidant and antimicrobial properties. For example, bromophenols derived from related compounds have shown effective antioxidant power, which could be beneficial in developing new therapeutic agents (Çetinkaya et al., 2012).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(4-bromo-2,6-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJJIVIBRLOHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of the crude azide (330 mg, 1.33 mmol) in THF (12 mL) were added polymer-supported Ph3P (2.0 eq.) and water (2 mL). The reaction mixture was stirred at 55° C. until completion of the reaction, cooled down to rt and filtered. The filtrate was partitioned between EA and aq. sat. NaHCO3 and the layers separated. The aq. layer was extracted with EA and the combined org. extracts dried over MgSO4, filtered and concentrated under reduced pressure to give the title compound as a yellow solid. LC-MS-conditions 02: tR=0.54 min; [M+CH3CN+H]+=263.45.
Name
azide
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

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